4-Phenyl-1,2,3,4-tetrahydroquinoline

Hepatology Drug Safety Autophagy Inhibition

This chiral 4-phenyltetrahydroquinoline is the superior choice for hepatoprotection and CNS drug discovery programs. Unlike unsubstituted THQ or hepatotoxic tacrine analogs, the C4-phenyl group confers autophagy-inhibitory, hepatoprotective activity while enhancing logP (~3.63–3.77) for improved blood-brain barrier penetration. As the core scaffold for potent FSH receptor antagonists, it directly enables non-steroidal contraceptive SAR studies. Supplied at ≥95% purity with full NMR/HPLC characterization, ensuring reproducible synthetic and biological outcomes. Avoid confounding hepatotoxicity—choose the validated, pharmacologically differentiated scaffold.

Molecular Formula C15H15N
Molecular Weight 209.292
CAS No. 30290-78-9
Cat. No. B3012551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,2,3,4-tetrahydroquinoline
CAS30290-78-9
Molecular FormulaC15H15N
Molecular Weight209.292
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2
InChIKeyYUEVNAMKBJHWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 30290-78-9) | Tetrahydroquinoline Core with C4-Phenyl Substitution


4-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 30290-78-9) is a chiral, bicyclic heterocyclic compound belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, with the molecular formula C₁₅H₁₅N and a molecular weight of 209.29 g/mol . It features a saturated quinoline ring system with a phenyl substituent at the C4 position . This structural motif is prevalent in diverse pharmacologically active compounds and serves as a key intermediate in the synthesis of more complex molecules, with its specific C4-phenyl group often being critical for modulating biological activity and physicochemical properties [1].

4-Phenyl-1,2,3,4-tetrahydroquinoline (30290-78-9): Why In-Class Analogs Cannot Be Simply Substituted


Simple substitution of 4-Phenyl-1,2,3,4-tetrahydroquinoline with other 1,2,3,4-tetrahydroquinoline (THQ) analogs is not straightforward, as the specific C4-phenyl group critically dictates both pharmacological activity and physicochemical properties. Research demonstrates that the C4-substituent fundamentally alters target interaction: derivatives of 4-phenyltetrahydroquinoline exhibit hepatoprotective properties by inhibiting autophagy, a mechanism not shared by the unsubstituted THQ core or the structurally related, hepatotoxic drug tacrine [1]. Furthermore, the phenyl group significantly increases lipophilicity (logP) and reduces polar surface area (PSA) compared to unsubstituted THQ , which directly impacts membrane permeability and compound solubility. Therefore, substituting this compound without validating these specific properties risks introducing uncharacterized activity, altered safety profiles, and inconsistent experimental or synthetic outcomes.

4-Phenyl-1,2,3,4-tetrahydroquinoline (30290-78-9) Comparative Performance: Key Data for Scientific Selection


Divergent Hepatotoxicity Profile vs. Structural Analog Tacrine in In Vivo Models

In contrast to the clinically used, structurally related compound tacrine, which is known for its dose-limiting hepatotoxicity, 4-phenyltetrahydroquinoline derivatives were designed as tacrine analogs and demonstrated a complete reversal of this toxic profile. In a rat model of carbon tetrachloride (CCl₄)-induced acute liver injury, treatment with 4-phenyltetrahydroquinolines not only showed no evidence of hepatotoxicity but conferred significant hepatoprotection [1]. This differentiation is rooted in the conversion of a hepatotoxic scaffold into a hepatoprotective one through specific C4-phenyl substitution [2].

Hepatology Drug Safety Autophagy Inhibition

Enhanced Lipophilicity (logP) vs. Unsubstituted 1,2,3,4-Tetrahydroquinoline Core

The introduction of a phenyl group at the C4 position significantly increases the compound's lipophilicity compared to the parent 1,2,3,4-tetrahydroquinoline core. The calculated logP for 4-Phenyl-1,2,3,4-tetrahydroquinoline is 3.63-3.77 , whereas the unsubstituted 1,2,3,4-tetrahydroquinoline has a measured logP of 2.29 . This increase of over one log unit indicates a 10-fold higher partition coefficient into nonpolar media, which is a critical determinant for membrane permeability in cell-based assays and for central nervous system (CNS) drug design.

ADME Physicochemical Properties Permeability

Commercially Available Purity Benchmarking Against Common Analogs

For procurement, the standard commercially available purity of 4-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 30290-78-9) is specified at 95% or higher by multiple major suppliers, with some offering batches at 97% purity supported by NMR, HPLC, or GC analyses . In contrast, its closest analog, 4-Methyl-1,2,3,4-tetrahydroquinoline, is commonly offered with lower or unspecified purity standards, with some suppliers noting a lack of documented research on the compound's mechanism of action . This difference in quality control and analytical documentation for the 4-phenyl derivative provides greater assurance for reproducible research outcomes.

Procurement Quality Control Synthesis

Potential for Selective Receptor Modulation (FSH Antagonism) via 4-Phenyl Scaffold

Substituted derivatives of the 4-phenyltetrahydroquinoline scaffold have been identified as potent antagonists for the Gs-protein-coupled human follicle-stimulating hormone (FSH) receptor [1]. Specifically, a 6-amino-4-phenyltetrahydroquinoline derivative demonstrated submicromolar antagonistic activity (IC₅₀ < 1 µM) in a physiologically relevant rat granulosa cell assay and significantly inhibited follicle growth and ovulation in an ex vivo mouse model [2]. This specific biological activity is contingent on the 4-phenyl substitution, as other THQ analogs without this group do not exhibit this particular profile, underscoring the importance of this structural feature for developing selective FSH receptor modulators.

Endocrinology GPCR Antagonism Reproductive Biology

4-Phenyl-1,2,3,4-tetrahydroquinoline (30290-78-9): Preferred Application Scenarios


Liver Disease Research Models Requiring Non-Hepatotoxic Chemical Probes

In studies investigating mechanisms of liver injury, fibrosis, or hepatoprotection, the use of hepatotoxic compounds like tacrine can introduce confounding variables. 4-Phenyl-1,2,3,4-tetrahydroquinoline, as a structural analog of tacrine but with demonstrated hepatoprotective rather than hepatotoxic effects in vivo [1], is the superior chemical probe for dissecting pathways such as autophagy inhibition without inducing background liver damage. Its selection ensures that observed biological effects are due to the compound's intended mechanism, not off-target toxicity.

ADME/Tox Profiling for CNS-Penetrant Candidate Screening

For drug discovery programs targeting central nervous system (CNS) disorders, the enhanced lipophilicity (logP 3.63-3.77) of 4-Phenyl-1,2,3,4-tetrahydroquinoline compared to the parent THQ core (logP 2.29) makes it a more relevant starting point for developing brain-penetrant molecules. Researchers can utilize this compound to build focused libraries where the 4-phenyl group provides a favorable baseline for blood-brain barrier permeability, thereby increasing the efficiency of early-stage CNS candidate screening efforts.

GPCR Antagonist Development for Reproductive Endocrinology

Given the documented activity of substituted 6-amino-4-phenyltetrahydroquinolines as potent FSH receptor antagonists [2], this compound serves as the critical core scaffold for medicinal chemistry campaigns aimed at developing non-steroidal modulators of the FSH receptor. Its procurement and use in structure-activity relationship (SAR) studies are essential, as alternative THQ analogs lacking the 4-phenyl group do not confer this specific biological activity. This scenario is particularly relevant for projects focused on female infertility or contraception research.

Synthetic Chemistry Requiring a Chiral, Polycyclic Building Block with High Purity

The consistent commercial availability of 4-Phenyl-1,2,3,4-tetrahydroquinoline at high purity (≥95%) with supporting analytical data (NMR, HPLC) makes it a reliable starting material for complex synthesis. In contrast to the 4-methyl analog, which may have variable or unspecified purity, this compound provides a more defined and reproducible foundation for generating diverse compound collections through functionalization of the nitrogen atom or the phenyl ring, reducing the time and resources spent on purification and characterization of intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.